molecular formula C15H12ClNO B14866001 3-(Benzyloxy)-5-(chloromethyl)benzonitrile

3-(Benzyloxy)-5-(chloromethyl)benzonitrile

Cat. No.: B14866001
M. Wt: 257.71 g/mol
InChI Key: XTKNZGGOLQCIJV-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-5-(chloromethyl)benzonitrile is an organic compound with the molecular formula C15H12ClNO It is a derivative of benzonitrile, featuring a benzyloxy group at the 3-position and a chloromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-5-(chloromethyl)benzonitrile typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-5-(chloromethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-5-(chloromethyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-5-(chloromethyl)benzonitrile involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-5-methylbenzonitrile: Similar structure but with a methyl group instead of a chloromethyl group.

    3-(Benzyloxy)-5-hydroxybenzonitrile: Similar structure but with a hydroxy group instead of a chloromethyl group.

Uniqueness

3-(Benzyloxy)-5-(chloromethyl)benzonitrile is unique due to the presence of both a benzyloxy and a chloromethyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs .

Properties

Molecular Formula

C15H12ClNO

Molecular Weight

257.71 g/mol

IUPAC Name

3-(chloromethyl)-5-phenylmethoxybenzonitrile

InChI

InChI=1S/C15H12ClNO/c16-9-13-6-14(10-17)8-15(7-13)18-11-12-4-2-1-3-5-12/h1-8H,9,11H2

InChI Key

XTKNZGGOLQCIJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2)C#N)CCl

Origin of Product

United States

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